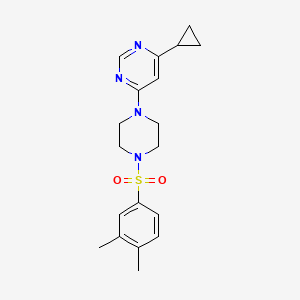

4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-cyclopropyl-6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-14-3-6-17(11-15(14)2)26(24,25)23-9-7-22(8-10-23)19-12-18(16-4-5-16)20-13-21-19/h3,6,11-13,16H,4-5,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHHTDNDJWLRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.

Attachment of the Piperazine Ring: The piperazine ring is typically introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.

Sulfonylation: The final step involves the sulfonylation of the piperazine ring using sulfonyl chlorides or sulfonic anhydrides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Therapeutic Applications

-

Cancer Treatment

- CDK Inhibition : Recent studies have shown that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. The interaction of the compound with CDK4/6 has been documented, suggesting its potential as an anti-cancer agent by preventing tumor cell proliferation .

- Multidrug Resistance Reversal : The compound's ability to act as a multidrug resistance (MDR) reverser has been explored, particularly in cancers where efflux pumps limit drug efficacy .

-

Neurological Disorders

- Metabotropic Glutamate Receptor Modulation : There is evidence that similar compounds can act as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions such as schizophrenia and depression. This suggests a potential application for 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine in treating these disorders through modulation of synaptic transmission .

-

Antidepressant Activity

- Compounds structurally related to this pyrimidine derivative have shown promise in preclinical models for their antidepressant effects. The modulation of neurotransmitter systems such as serotonin and norepinephrine could explain these effects, making it a candidate for further investigation in mood disorders.

Case Study 1: Inhibition of CDK4/6

A study demonstrated that a related compound effectively inhibited CDK4/6 activity in vitro, leading to reduced proliferation of cancer cell lines. The mechanism involved binding to the ATP-binding site of the kinase, thereby blocking its activity and promoting apoptosis in cancer cells .

Case Study 2: Allosteric Modulation of mGluRs

Research on allosteric ligands for mGluRs highlighted the potential of piperazine-containing compounds to selectively modulate receptor activity without directly activating them. This selective modulation could lead to fewer side effects compared to traditional agonists or antagonists .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the piperazine ring are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Variations

The compound’s closest analogs from the literature include pyridine-sulfonamide derivatives with substituted piperazine groups (Table 1). Key differences include:

- Core Heterocycle: The target compound’s pyrimidine core (vs.

- Piperazine Substituents : The 3,4-dimethylphenylsulfonyl group contrasts with electron-withdrawing groups (e.g., 3,4-dichlorophenyl in Compound 20) or electron-donating groups (e.g., 2,5-dimethylphenyl in Compound 22) in analogs .

- Sulfonamide vs. Sulfonyl Linkage : The target compound lacks a carbamoyl sulfonamide group present in analogs (e.g., Compounds 20–22), which may reduce hydrogen-bonding capacity but improve lipophilicity.

Physicochemical Properties

- Melting Points : Analogs with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl in Compound 20) exhibit higher melting points (177–180°C) compared to dimethyl-substituted analogs (164–168°C for Compound 22), suggesting stronger intermolecular forces . The target compound’s cyclopropyl group may lower melting points due to reduced symmetry.

Spectral Characteristics

- IR Spectroscopy : Analogs show characteristic NH, C=O, and SO₂ stretches (~3300, ~1700, and ~1350–1150 cm⁻¹, respectively) . The target compound’s lack of a carbamoyl group would eliminate C=O absorption, simplifying its IR profile.

- NMR Spectroscopy : Piperazine CH₂ protons in analogs resonate at δ 2.5–3.5 ppm, while aromatic protons vary based on substitution patterns (e.g., δ 6.8–7.5 ppm for dichlorophenyl groups in Compound 20) . The cyclopropyl group in the target compound would introduce distinct upfield shifts for its protons.

Table 1. Comparison of Structural Analogs

| Compound ID | Core Heterocycle | Piperazine Substituent | Melting Point (°C) | Yield (%) | Notable Spectral Features |

|---|---|---|---|---|---|

| 20 | Pyridine | 3,4-Dichlorophenyl | 177–180 | 80 | IR: C=O at 1700 cm⁻¹; ¹H-NMR: δ 7.2 (H-5 pyrid.) |

| 21 | Pyridine | 3,4-Dichlorophenyl | 164–168 | 65 | ¹³C-NMR: C=O at 165 ppm |

| 22 | Pyridine | 2,5-Dimethylphenyl | 164–168 | 65 | IR: Absence of Cl-related peaks |

| Target | Pyrimidine | 3,4-Dimethylphenyl | Not reported | N/A | Data inferred from analogs |

Biological Activity

4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structure features a pyrimidine core with a cyclopropyl group and a piperazine moiety, which are known to influence its biological activity significantly. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine is C19H24N4O2S. The structural components include:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms that is crucial for the compound's biological interactions.

- Cyclopropyl group : A three-membered carbon ring that can enhance the compound's binding affinity to biological targets.

- Piperazine moiety : A six-membered ring containing two nitrogen atoms, often associated with various pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. Research indicates that compounds with similar structures often act as inhibitors of various kinases, which are vital for cellular signaling pathways related to proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : Compounds containing a pyrimidine scaffold have demonstrated significant inhibitory activity against Protein Kinase B (PKB) and other related kinases, influencing pathways involved in cancer cell proliferation.

- Binding Interactions : The binding of this compound to its target proteins involves critical interactions with amino acid residues in the active sites of kinases, affecting downstream signaling pathways.

Biological Activity and Therapeutic Applications

Research on similar compounds suggests potential therapeutic applications in various areas:

Anticancer Activity

A study evaluating pyrimidine-based compounds linked to piperazine rings showed promising anticancer effects against several cancer types, including non-small cell lung cancer and melanoma. Compounds within this class exhibited GI50 values ranging from 1.17 to 18.40 μM in cytotoxicity assays against NCI cell lines .

Antimicrobial Properties

Compounds with similar structures have also been assessed for antimicrobial activity. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains and fungi, highlighting their potential as antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds structurally related to 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine:

Q & A

Q. How can researchers optimize the synthesis of 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine to improve yield and purity?

Methodological Answer:

- Step 1: Use nucleophilic substitution reactions to introduce the cyclopropyl group, as demonstrated in piperazine-pyrimidine derivatives (e.g., 6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl derivatives in ).

- Step 2: Employ coupling agents like EDCI/HOBt for sulfonamide bond formation between the piperazine and 3,4-dimethylphenylsulfonyl groups, ensuring inert conditions (N₂ atmosphere) to prevent oxidation .

- Step 3: Optimize solvent systems (e.g., DMF or THF) and temperature (60–80°C) based on thermal stability data from analogous compounds ( , Fig. 1).

- Step 4: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for the cyclopropyl group (δ 0.8–1.2 ppm for CH₂, δ 1.5–2.0 ppm for CH), sulfonyl group (δ 3.1–3.5 ppm for SO₂), and pyrimidine ring (δ 8.0–8.5 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a calculated mass of 442.18 g/mol requires experimental validation .

- X-Ray Powder Diffraction (XRPD): Compare diffraction patterns with structurally similar compounds (e.g., ) to confirm crystallinity.

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound against cancer-related targets?

Methodological Answer:

- Target Selection: Prioritize kinases or epigenetic regulators (e.g., Menin-MLL interactions, as in ) based on structural analogs with piperazine-sulfonyl motifs.

- In Vitro Assays:

Q. What strategies resolve contradictions in SAR data for piperazine-sulfonyl-pyrimidine derivatives?

Methodological Answer:

- Data Triangulation: Compare activity across analogs with systematic substitutions (e.g., , substituents on phenyl rings). For instance, 3,4-dimethyl groups (this compound) vs. 4-chloro or 2-methoxy groups ( ).

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities. Align results with experimental IC₅₀ values to identify key interactions (e.g., hydrogen bonding with sulfonyl groups) .

- Meta-Analysis: Cross-reference datasets from independent studies (e.g., and ) to distinguish assay-specific artifacts from true SAR trends.

Q. How can researchers validate the compound’s selectivity for intended targets to minimize off-effects?

Methodological Answer:

- Panel Screening: Test against 50+ kinases/epigenetic enzymes (e.g., using Eurofins KinaseProfiler) to calculate selectivity indices .

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by measuring thermal stabilization of the target protein .

- CRISPR Knockout: Generate target-knockout cell lines and compare dose-response curves with wild-type cells to isolate on-target effects .

Experimental Design Challenges

Q. What controls are essential in pharmacokinetic (PK) studies of this compound?

Methodological Answer:

- Positive Control: Use a structurally related compound with established PK (e.g., Menin-MLL inhibitor MI-3 in ).

- Matrix Effects: Spike plasma samples with deuterated internal standards (e.g., d₆-cyclopropyl analog) to normalize LC-MS/MS data .

- Tissue Distribution: Perform whole-body autoradiography in rodents after administering ¹⁴C-labeled compound .

Q. How can researchers address solubility limitations in in vivo studies?

Methodological Answer:

- Formulation Optimization: Use co-solvents (10% DMSO in PBS, as in ) or lipid-based nanoemulsions.

- Prodrug Design: Introduce phosphate esters at the pyrimidine 4-position, which hydrolyze in vivo to release the active compound .

- Pharmacokinetic Modifiers: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life .

Data Interpretation

Q. How should researchers interpret discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.